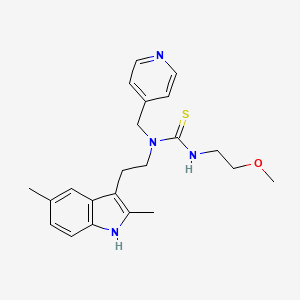

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea

Descripción

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea is a thiourea derivative featuring a 2,5-dimethylindole core linked to a pyridin-4-ylmethyl group and a 2-methoxyethyl substituent. Its molecular formula is C₂₆H₂₈N₄S, with a molecular weight of 428.6 g/mol (). Key physicochemical properties include:

- logP: 5.238 (indicating high lipophilicity)

- Hydrogen bond acceptors/donors: 3/2

- Polar surface area: 29.06 Ų (moderate polarity)

Propiedades

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4OS/c1-16-4-5-21-20(14-16)19(17(2)25-21)8-12-26(22(28)24-11-13-27-3)15-18-6-9-23-10-7-18/h4-7,9-10,14,25H,8,11-13,15H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJSOQWQWBWWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article explores the biological activity of this specific compound, supported by case studies and research findings.

Structural Overview

The compound features a complex structure with distinct functional groups that contribute to its biological activity:

- Indole moiety : Known for its role in various biological processes.

- Pyridine ring : Often associated with pharmacological effects.

- Thiourea group : Recognized for its ability to interact with biological targets through hydrogen bonding.

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives in cancer treatment. The compound has been evaluated for its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Colon carcinoma (HCT-116) | 6.2 | Active against cancer cells |

| Breast cancer (T47D) | 27.3 | Moderate activity |

| Pancreatic cancer | 3 - 14 | Encouraging responses |

The anticancer mechanisms include inhibition of angiogenesis and modulation of signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties. The compound exhibited:

- Broad-spectrum antibacterial activity against pathogenic bacteria.

- Antifungal effects , particularly against common fungal strains.

Research indicates that compounds similar to this thiourea derivative can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

Antioxidant Activity

The antioxidant capacity of thiourea derivatives is another area of interest. The compound demonstrated strong reducing potential in assays measuring free radical scavenging activity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| ABTS radical scavenging | 52 |

| DPPH radical scavenging | 45 |

These results suggest that the compound may protect cells from oxidative stress, which is crucial in preventing various diseases, including cancer .

Case Studies

-

Study on Cancer Cell Lines :

A study involving the evaluation of various thiourea derivatives found that those with indole and pyridine substituents exhibited enhanced anticancer activity. The specific compound was part of a series that showed significant inhibition of cell proliferation in HCT-116 and T47D cell lines, suggesting a promising lead for further development . -

Antimicrobial Evaluation :

In a comparative study on antimicrobial efficacy, the compound was tested against a panel of bacteria and fungi. Results indicated that it outperformed several standard antibiotics, highlighting its potential as a new therapeutic agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Indole-Thiourea Derivatives

Substituent Variations on the Thiourea Group

1-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea (, Compound 3):

- Substituents : 4-methylphenyl instead of pyridin-4-ylmethyl and 2-methoxyethyl.

- Properties : Lower logP (estimated ~4.5) due to absence of pyridine’s polarity. Reduced solubility compared to the target compound.

- Synthesis : Yield ~81–90% via similar thiourea coupling .

1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea (): Substituents: 5-fluoro and 2-methylindole core; 2-methoxyphenyl replaces 2-methoxyethyl. LogP likely higher (~5.5) due to methoxyphenyl. Applications: Cited as a bioactive candidate (ZINC13283369) .

Core Structure Modifications

1-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(2-thienylmethyl)thiourea ():

- Substituents : Thienylmethyl replaces pyridin-4-ylmethyl.

- Properties : Thiophene’s lower polarity reduces hydrogen-bonding capacity compared to pyridine. LogP ~5.0 (slightly lower than target compound).

Physicochemical and Functional Comparisons

Functional Group Impact Analysis

- Pyridin-4-ylmethyl vs. Thienylmethyl/Phenyl : Pyridine’s nitrogen enables hydrogen bonding and cation-π interactions, critical for target binding . Thiophene/phenyl groups rely on hydrophobic or π-π interactions.

- 2-Methoxyethyl vs. Methoxyphenyl : The methoxyethyl chain improves solubility relative to methoxyphenyl’s rigidity .

- Fluorine Substitution : Introduced in ’s analogue, fluorine increases electronegativity and metabolic stability .

Research Implications and Gaps

- Activity Data: Limited biological data are available in the provided evidence. Further studies on receptor binding (e.g., kinase inhibition) are needed.

- Synthetic Optimization : High yields (e.g., 81–90% in ) suggest scalable routes, but the target compound’s synthesis remains undocumented.

- Solubility-Lipophilicity Balance : The target’s logP (~5.24) may necessitate formulation adjustments for bioavailability.

Q & A

Q. Characterization :

| Technique | Key Parameters | Purpose |

|---|---|---|

| NMR (¹H/¹³C) | δ 7.2–8.1 ppm (pyridine protons), δ 2.1–2.5 ppm (methyl groups) | Confirm substituent positions |

| IR | ~3300 cm⁻¹ (N–H stretch), ~1250 cm⁻¹ (C=S) | Validate thiourea core |

| HPLC-MS | Retention time, m/z = [M+H]⁺ | Assess purity (>95%) and molecular weight |

How do structural modifications (e.g., methoxyethyl vs. hydroxyethyl groups) affect reactivity?

Basic Research Focus

The methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to hydroxyethyl analogs, as evidenced by similar compounds (e.g., ). Key considerations:

- Steric effects : Methoxyethyl’s bulkiness may slow nucleophilic substitution.

- Electronic effects : Methoxy’s electron-donating nature stabilizes adjacent charges during reactions .

What experimental design strategies optimize yield in multi-step syntheses?

Advanced Research Focus

Design of Experiments (DoE) is critical ():

-

Variables : Temperature, solvent polarity, catalyst loading.

-

Response surface methodology (RSM) identifies optimal conditions.

-

Example for thiourea coupling ():

Factor Low Level High Level Temp. 25°C 60°C Solvent DCM DMF Base TEA DBU

Statistical analysis (e.g., ANOVA) resolves conflicting parameter impacts .

How can computational methods predict reaction pathways for this compound?

Advanced Research Focus

Quantum chemical calculations (e.g., DFT) model transition states and intermediates ():

Reaction path sampling : Identifies energetically favorable pathways for thiourea formation.

Solvent effects : COSMO-RS simulations predict solvent compatibility.

Validation : Compare computed activation energies (±5 kcal/mol) with experimental yields .

How to resolve contradictions in biological activity data across studies?

Advanced Research Focus

Discrepancies may arise from:

- Purity variations : HPLC-MS to confirm >95% purity (common in thiourea analogs; ).

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time).

- Structural analogs : Compare with 1-(2-hydroxyethyl)-3-phenyl-2-thiourea () to isolate substituent effects.

Method : Use dose-response curves (IC₅₀) and replicate studies (n ≥ 3) .

What stability studies are recommended for long-term storage?

Q. Advanced Research Focus

- Thermal stability : TGA/DSC to identify decomposition points (e.g., >150°C).

- Light sensitivity : Store in amber vials if UV-Vis shows λmax < 400 nm.

- Hydrolytic stability : Monitor pH-dependent degradation (e.g., thiourea → urea in acidic conditions) .

How to design QSAR models for target identification?

Advanced Research Focus

For thiourea derivatives ():

Descriptor selection : LogP, molar refractivity, H-bond donors.

Training set : Include analogs (e.g., 1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one).

Validation : Leave-one-out cross-validation (R² > 0.8).

Docking studies : Target enzymes (e.g., kinases) using PyMOL/AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.